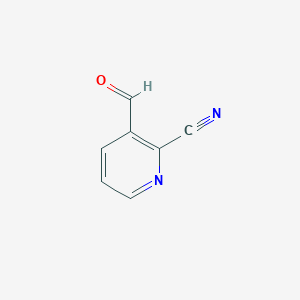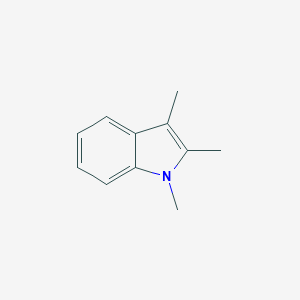
1,2,3-Trimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-1H-indole, also known as Skatole, is a heterocyclic organic compound with a strong odor. It is commonly found in feces, urine, and sweat, and is responsible for the unpleasant odor associated with these bodily fluids. Despite its unpleasant odor, 1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology.
作用机制
The mechanism of action of 1,2,3-Trimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
生化和生理效应
1,2,3-Trimethyl-1H-indole has several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the scavenging of free radicals. It has also been shown to have an effect on the central nervous system, and can induce sedation and reduce anxiety in animal models.
实验室实验的优点和局限性
The advantages of using 1,2,3-Trimethyl-1H-indole in lab experiments include its availability, low cost, and well-established synthesis methods. However, there are also several limitations to its use, including its unpleasant odor, potential toxicity at high doses, and the need for careful handling and disposal due to its potential environmental impact.
未来方向
There are several future directions for research on 1,2,3-Trimethyl-1H-indole, including its potential use as an antimicrobial agent, anti-inflammatory agent, and antioxidant. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of various diseases and conditions.
合成方法
1,2,3-Trimethyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Madelung synthesis involves the reaction of an aryl halide with an amine in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acid anhydride in the presence of a Lewis acid catalyst.
科学研究应用
1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, and can reduce inflammation in the body. Additionally, 1,2,3-Trimethyl-1H-indole has been shown to have antioxidant properties, and can scavenge free radicals in the body.
属性
CAS 编号 |
1971-46-6 |
|---|---|
产品名称 |
1,2,3-Trimethyl-1H-indole |
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC 名称 |
1,2,3-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3 |
InChI 键 |
NRRVOLSTQHJDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
规范 SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
沸点 |
283.0 °C |
熔点 |
18.0 °C |
其他 CAS 编号 |
1971-46-6 |
同义词 |
1,2,3-Trimethyl-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



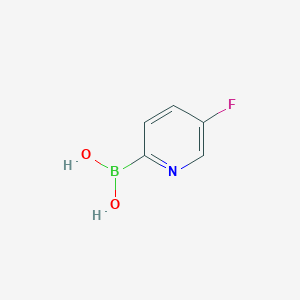
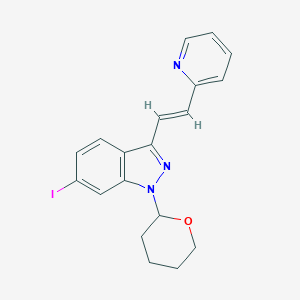
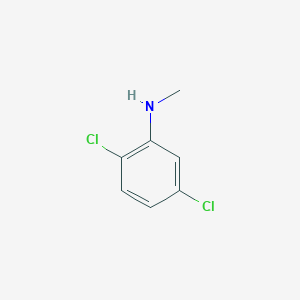
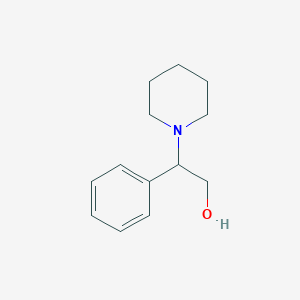

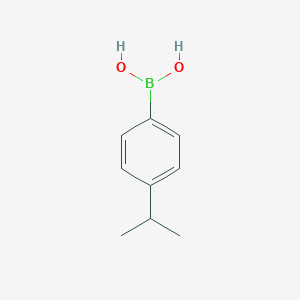

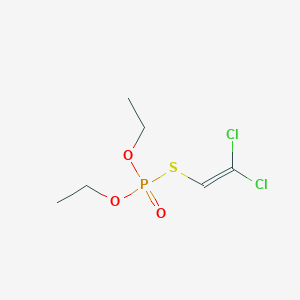

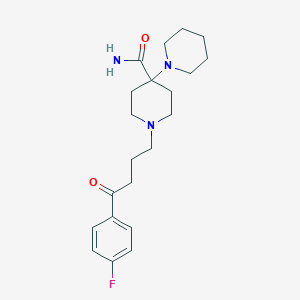


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
